![molecular formula C20H14F3N5O3 B2765912 9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-91-4](/img/structure/B2765912.png)
9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
This compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of potential drug candidates . It also contains a methoxyphenyl group, which can contribute to the lipophilicity and potential binding interactions of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with the various substituents contributing to the overall shape and electronic properties of the molecule. The trifluoromethyl group is electron-withdrawing, which can influence the electronic distribution and potentially the reactivity of the molecule . The methoxyphenyl group is electron-donating, which can have the opposite effect .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite stable and resistant to various chemical transformations . The methoxyphenyl group could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The methoxyphenyl group could also contribute to these properties .Scientific Research Applications
- Modified Electrodes : A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF3/G) has been used for estimating the affinity of synthetic stimulants (such as 2-aminoindane, buphedrone, and naphyrone). Techniques like square wave voltammetry and electrochemical impedance spectroscopy are employed .
- Recognition of Synthetic Stimulants : The presence of the –PhCF3 group in the polymeric film enhances the recognition of synthetic stimulants. Charge-transfer and hydrogen bond interactions play a significant role in the adsorption of analytes like buphedrone and naphyrone .
- High Sensitivity : ThPhCF3/G-modified electrodes exhibit high sensitivity in detecting synthetic stimulants within a concentration range of 1–11 μmol L−1 at neutral pH. Detection limits are in the range of 0.43–0.56 μg mL−1 .
- While not directly related to this specific compound, recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. These reagents facilitate the introduction of trifluoromethoxy groups into various organic molecules, potentially impacting drug discovery and materials science .
- 3-(4-Methoxyphenyl)propionic Acid : Although not the exact compound, 3-(4-methoxyphenyl)propionic acid (also known as p-methoxyhydrocinnamic acid) is a related derivative. It finds applications in organic synthesis, pharmaceuticals, and as a flavoring agent .
Electrochemical Sensing and Analysis
Trifluoromethoxylation Reactions
Derivatives and Analogs
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in dna synthesis and cell proliferation .
Mode of Action
It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function and leading to a halt in the biochemical processes they catalyze .
Biochemical Pathways
The compound likely affects pathways related to cell proliferation and DNA synthesis. By inhibiting key enzymes in these pathways, it can potentially halt the growth and division of cells . .
Pharmacokinetics
Similar compounds are generally lipophilic and enter cells through passive diffusion . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Given its potential role in inhibiting enzymes involved in cell proliferation and dna synthesis, it could lead to a halt in cell growth and division .
properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c1-31-13-4-2-3-12(9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-5-7-11(8-6-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOASFGHMVIZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide |
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